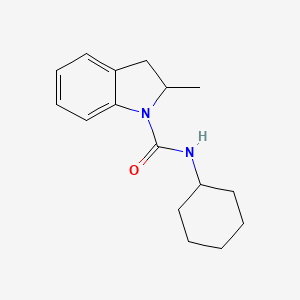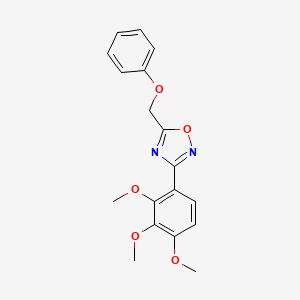![molecular formula C15H14FN3O2 B5320500 N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5320500.png)
N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide, commonly known as FAPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FAPA is a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and sirtuins, which play a crucial role in the regulation of gene expression.
Wirkmechanismus
FAPA exerts its effects by inhibiting N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide and sirtuins. This compound are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Sirtuins are enzymes that regulate several cellular processes, including DNA repair, metabolism, and aging. FAPA inhibits both this compound and sirtuins, leading to the upregulation of several genes involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
FAPA has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FAPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. FAPA has been studied in animal models of neurodegenerative diseases and has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
FAPA has several advantages for lab experiments. It is a potent inhibitor of N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide and sirtuins, making it a useful tool for studying gene expression and epigenetic regulation. FAPA has also been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, FAPA has some limitations, including its limited selectivity for this compound and sirtuins. FAPA also has a short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of FAPA. One area of research is the development of more selective HDAC and sirtuin inhibitors. Another area of research is the study of FAPA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. FAPA has also been studied in animal models of diabetes and obesity, and future studies may investigate its potential in these areas. Overall, FAPA has significant potential for the development of novel therapeutics for several diseases.
Synthesemethoden
The synthesis of FAPA involves the reaction of 3-fluoroaniline with 3-nitrobenzoyl chloride to obtain 3-[(3-fluorophenyl)amino]-3-oxopropanoic acid. This intermediate is then reacted with 4-aminobenzamide to obtain FAPA. The synthesis of FAPA has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
FAPA has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in several cancer cell lines. FAPA has also been shown to have anti-inflammatory and neuroprotective effects. FAPA has been studied in animal models of Alzheimer's disease and has been shown to improve cognitive function.
Eigenschaften
IUPAC Name |
N-[3-[(3-fluorophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-10(20)17-13-6-3-7-14(9-13)19-15(21)18-12-5-2-4-11(16)8-12/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIPNLPSOATVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5320421.png)
![3-[(4,4-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5320428.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5320430.png)
![N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5320435.png)
![2-cyclopentyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320442.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5320453.png)

![2-{[5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320491.png)
![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5320492.png)
![7-(2,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5320504.png)

![2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide](/img/structure/B5320513.png)
![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5320524.png)